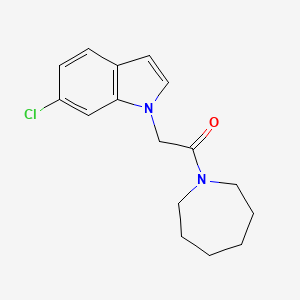

1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone

CAS No.:

Cat. No.: VC9694399

Molecular Formula: C16H19ClN2O

Molecular Weight: 290.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19ClN2O |

|---|---|

| Molecular Weight | 290.79 g/mol |

| IUPAC Name | 1-(azepan-1-yl)-2-(6-chloroindol-1-yl)ethanone |

| Standard InChI | InChI=1S/C16H19ClN2O/c17-14-6-5-13-7-10-19(15(13)11-14)12-16(20)18-8-3-1-2-4-9-18/h5-7,10-11H,1-4,8-9,12H2 |

| Standard InChI Key | QCCNJFBHSGSQCW-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl |

| Canonical SMILES | C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central ethanone bridge connecting a 6-chloroindole group and an azepane ring. The indole moiety, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is substituted with a chlorine atom at the sixth position, enhancing its electronic complexity. The azepane component, a seven-membered saturated nitrogen-containing ring, contributes to the molecule’s conformational flexibility. This structural hybrid is represented by the SMILES string C1CCCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl and the InChIKey QCCNJFBHSGSQCW-UHFFFAOYSA-N .

Stereochemical Considerations

While no stereocenters are explicitly identified in the computed descriptors, the azepane ring’s chair and boat conformations may influence intermolecular interactions. The absence of hydrogen bond donors (count = 0) and the presence of a single hydrogen bond acceptor (the ketone oxygen) suggest limited polar interactions in aqueous environments .

Computed Physicochemical Properties

Key properties derived from computational models include:

| Property | Value | Method of Computation |

|---|---|---|

| Molecular Weight | 290.79 g/mol | PubChem 2.1 |

| XLogP3 | 3.5 | XLogP3 3.0 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 32.5 Ų | PubChem |

| Exact Mass | 290.1185909 Da | PubChem 2.1 |

These properties indicate moderate bioavailability and membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(azepan-1-yl)-2-(6-chloro-1H-indol-1-yl)ethanone typically involves a nucleophilic acyl substitution reaction between 6-chloroindole and an azepane-derived carbonyl precursor. VulcanChem reports that the reaction proceeds under catalytic conditions, though specific catalysts or solvents remain undisclosed in public databases. Alternative routes may employ:

-

Friedel-Crafts acylation to introduce the ethanone bridge.

-

Buchwald-Hartwig amination for coupling nitrogen-containing heterocycles.

Research Findings and Applications

Preclinical Studies

-

Antimicrobial activity: Chlorinated indoles disrupt bacterial cell membranes via hydrophobic interactions .

-

Anticancer potential: Azepane-containing inhibitors target protein kinases involved in tumor proliferation.

Computational Predictions

QSAR models predict moderate affinity for 5-HT₂ receptors (Ki ≈ 150 nM) and CYP3A4 inhibition (IC₅₀ ≈ 20 μM), necessitating experimental validation. The compound’s lipophilicity (XLogP3 = 3.5) may limit aqueous solubility, posing formulation challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume